molecular formula C15H20N2O5S2 B4748987 N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine

Cat. No.: B4748987
M. Wt: 372.5 g/mol
InChI Key: CCUWDCSMCZDWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine is a complex organic compound that features a pyrrolidinone ring, a phenyl group, and a sulfonylmethionine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride with methionine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrolidinone ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-beta-alanine
  • N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-propylamine
  • N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}-acetohydrazide

Uniqueness

N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine is unique due to the presence of the methionine moiety, which imparts distinct biochemical properties. The combination of the sulfonyl group and the methionine side chain enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-methylsulfanyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-23-10-8-13(15(19)20)16-24(21,22)12-6-4-11(5-7-12)17-9-2-3-14(17)18/h4-7,13,16H,2-3,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUWDCSMCZDWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine
Reactant of Route 2
Reactant of Route 2
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine
Reactant of Route 3
Reactant of Route 3
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine
Reactant of Route 4
Reactant of Route 4
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine
Reactant of Route 5
Reactant of Route 5
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine
Reactant of Route 6
Reactant of Route 6
N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}methionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.